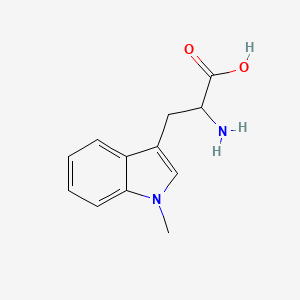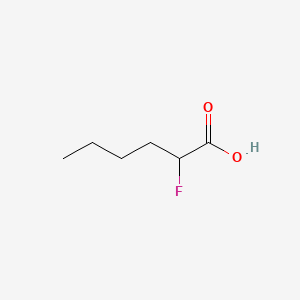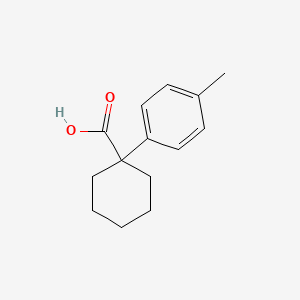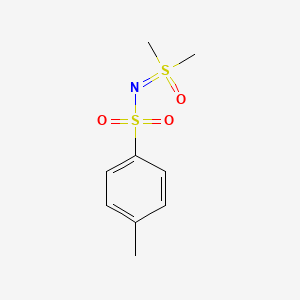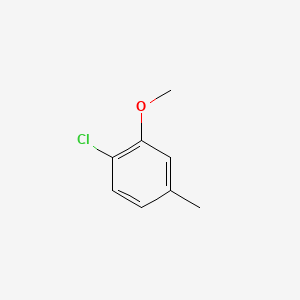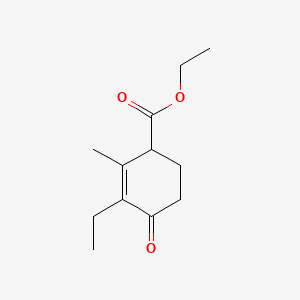
Heptanal, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanal, oxime, also known as n-Heptanal, o-[(pentafluorophenyl)methyl]oxime, has the molecular formula C14H16F5NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of n-Heptanal, o-[(pentafluorophenyl)methyl]oxime is 309.2750 . The structure of this compound can be found in various databases .Chemical Reactions Analysis
Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .Applications De Recherche Scientifique
Disease Biomarkers Identification : Heptanal, along with acetone and hexanal, has been studied for its role as a disease biomarker in human blood. A method involving derivatization with O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA) combined with headspace single-drop microextraction (HS-SDME) and gas chromatography-mass spectrometry (GC–MS) was developed. This method is noted for its simplicity, rapidity, sensitivity, and cost-effectiveness (Li et al., 2005).
Nickel Extraction : Research on the use of aliphatic oximes, including heptanal oxime, for extracting nickel from acidic nickelous-chromic chloride solutions has been conducted. The oximes displayed selective extraction of nickel over chromium, using an ion pair transfer mechanism (Groves & Redden, 1990).
Muscarinic Receptor Subtype Selective Agonists : Studies have synthesized and analyzed a series of 1-azabicyclo[2.2.1]heptan-3-one oxime muscarinic agonists. Some of these oximes showed selectivity for receptors of the m1 subtype, suggesting their potential in targeted therapeutic applications (Tecle et al., 1993).
Interfacial Adsorption Studies : Research on interfacial adsorption of 2-hydroxy oximes at heptane/water interfaces has been conducted. These studies provide insights into the complexation rate constants of adsorbed ligands with metal ions, an important aspect in extraction processes (Watarai & Onoe, 2001).
Aldehyde Analysis in Human Breath : Heptanal, as an aldehyde, has been analyzed in human breath for potential health monitoring and diagnostics. A GC-MS method was established for the simultaneous determination of heptanal and other aldehydes in exhaled breath (Svensson et al., 2007).
Organophosphate Poisoning Treatment : Oximes, including heptanal oxime, have been researched for their potential in treating organophosphate poisoning. The role of oximes as supernucleophilic systems in detoxification reactions has been a significant research theme (Singh et al., 2015).
Mécanisme D'action
Target of Action
Heptanal Oxime, also known as N-heptylidenehydroxylamine or Heptanal, oxime, is a type of oxime compound. Oximes are known to have significant roles as acetylcholinesterase reactivators . They have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Several oximes target receptors or ion channels .
Mode of Action
The mode of action of Heptanal Oxime involves its interaction with its targets. The hydroxylamine group of Heptanal Oxime reacts with the aldehyde group of its target, while hydrophobic interactions between the alkyl chains of Heptanal Oxime and its target occur simultaneously . This synergistic interaction allows for the selective detection of its targets .
Biochemical Pathways
Heptanal Oxime affects several biochemical pathways. Transcriptomic analysis showed that Heptanal Oxime treatment significantly changed the expression of several genes involved in cell wall and plasma damage, reactive oxygen species (ROS) accumulation, energy metabolism, AMPK-activated protein kinase, biosynthesis of unsaturated fatty acids, RNA degradation, and DNA replication .
Pharmacokinetics
It is known that the common routes of administration for a drug molecule include oral, intravenous, intra-muscular, topical, inhalational, and intranasal . More research is needed to fully understand the ADME properties of Heptanal Oxime.
Result of Action
The molecular and cellular effects of Heptanal Oxime’s action involve disrupting cell wall and cell membrane synthesis, reducing normal TCA cycle function, increasing antioxidant enzyme activity, interfering with the cell cycle, and blocking DNA replication . Heptanal Oxime-induced early apoptosis of cells was characterized by decreased mitochondrial membrane potential, increased intracellular ROS production, and DNA fragmentation .
Action Environment
The action, efficacy, and stability of Heptanal Oxime can be influenced by environmental factors. While Heptanal Oxime is biodegradable, its release in large quantities can negatively impact water bodies and aquatic life . Measures should be taken to prevent its uncontrolled discharge into the environment . More research is needed to fully understand how environmental factors influence the action of Heptanal Oxime.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Heptanal, oxime plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with acetylcholinesterase, where it acts as a reactivator. This interaction is significant in the context of organophosphate poisoning, where acetylcholinesterase is inhibited, leading to the accumulation of acetylcholine at synapses . Additionally, this compound has been shown to inhibit several kinases, including AMP-activated protein kinase, phosphatidylinositol 3-kinase, and cyclin-dependent kinase . These interactions highlight the compound’s potential in modulating various biochemical pathways.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce early apoptosis in Aspergillus flavus spores by decreasing mitochondrial membrane potential, increasing intracellular reactive oxygen species production, and causing DNA fragmentation . These effects suggest that this compound can disrupt normal cellular functions and promote cell death in certain contexts.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to acetylcholinesterase and reactivate it, thereby restoring its function . Additionally, the compound can inhibit kinases such as AMP-activated protein kinase and phosphatidylinositol 3-kinase, which play critical roles in cellular metabolism and signaling . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to be relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reactivation of acetylcholinesterase and inhibition of specific kinases . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular processes. Additionally, this compound can affect metabolic flux and alter metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells . These interactions play a crucial role in determining the compound’s overall distribution and effectiveness.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, this compound may localize to mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Heptanal oxime can be achieved through the reaction of Heptanal with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Heptanal", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in the solvent", "Add the base to the solution", "Slowly add Heptanal to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and then filter the precipitated solid", "Wash the solid with cold solvent and dry it to obtain Heptanal oxime" ] } | |
Numéro CAS |
629-31-2 |
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(NE)-N-heptylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3/b8-7+ |
Clé InChI |
BNYNJIKGRPHFAM-BQYQJAHWSA-N |
SMILES isomérique |
CCCCCC/C=N/O |
SMILES |
CCCCCCC=NO |
SMILES canonique |
CCCCCCC=NO |
Autres numéros CAS |
629-31-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of heptanal oxime compare to other oximes?
A2: [] While ruthenium catalysts effectively deoxygenate ketoximes to ketimines, heptanal oxime, an aldoxime, undergoes dehydration to the corresponding nitrile under the same conditions. This difference in reactivity highlights the influence of the oxime structure on its transformation pathways.
Q2: Can heptanal oxime be formed as a byproduct in reactions involving other organic compounds?
A3: Yes. [] Studies investigating the polymerization of acrolein oxime with butyllithium revealed the formation of heptanal oxime as a byproduct. This finding suggests that heptanal oxime can arise from reactions involving organolithium reagents and unsaturated oximes, potentially through complex reaction mechanisms involving addition and rearrangement steps.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
